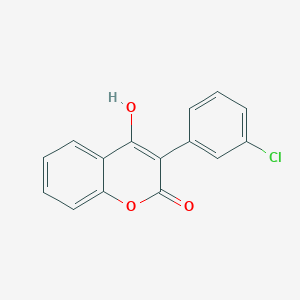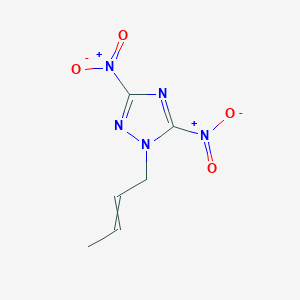![molecular formula C17H23N3O6 B14515960 N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine CAS No. 62632-66-0](/img/structure/B14515960.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine is a tripeptide compound that consists of three amino acids: L-alanine, L-alanine, and D-alanine. The N-terminal amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine typically involves the stepwise coupling of amino acids. The benzyloxycarbonyl group is introduced to protect the N-terminal amino group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or TFA.
Coupling: DCC, NHS, and dichloromethane.
Major Products
Hydrolysis: L-alanine and D-alanine.
Deprotection: Free amino group, allowing for further functionalization.
Coupling: Extended peptide chains.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of complex peptide structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another tripeptide with a benzyloxycarbonyl-protected amino group.
N-benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine is unique due to its specific sequence of amino acids and the presence of a D-alanine residue, which can impart different biological activities compared to peptides composed solely of L-amino acids .
Propriétés
Numéro CAS |
62632-66-0 |
|---|---|
Formule moléculaire |
C17H23N3O6 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11-,12+/m0/s1 |
Clé InChI |
XBQPONGEMLXIKR-SDDRHHMPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
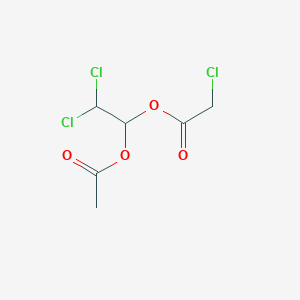
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
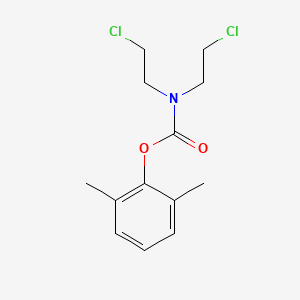
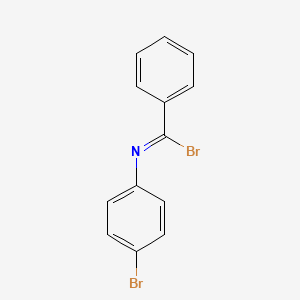
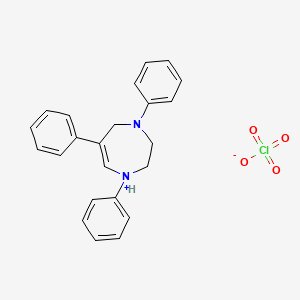
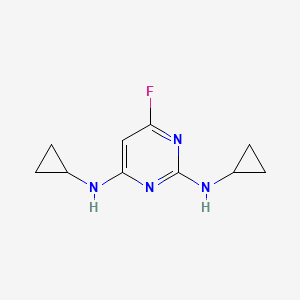
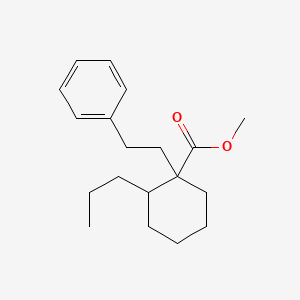

![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
